molecular formula C10H16O3 B2998846 (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2248220-08-6

(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid

Cat. No.: B2998846
CAS No.: 2248220-08-6
M. Wt: 184.235
InChI Key: HGDXJFFELGMDIK-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(5-Oxaspiro[34]octan-6-yl)propanoic acid is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spirocyclic unit

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid typically involves the iodocyclization of suitable precursors. This key synthetic step allows for the formation of the spirocyclic structure with the incorporation of an oxygen atom, which enhances the compound’s water solubility and reduces its lipophilicity .

Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on optimizing the iodocyclization process to improve yield and scalability. The incorporation of green chemistry principles is also being explored to make the production process more environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, often involving reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of the spirocyclic unit enhances its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cardiovascular health .

Properties

IUPAC Name

(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(9(11)12)8-3-6-10(13-8)4-2-5-10/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXJFFELGMDIK-GVHYBUMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(O1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2(O1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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